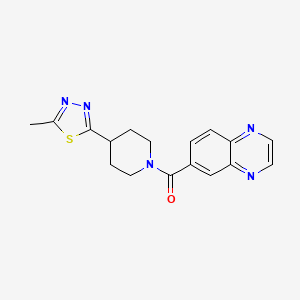

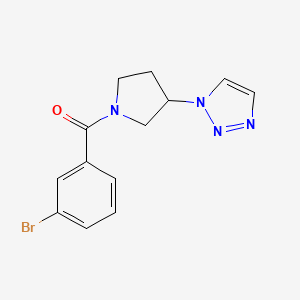

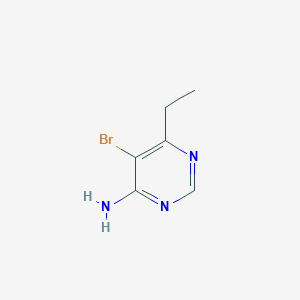

![molecular formula C19H15ClN2O2 B2551671 allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate CAS No. 338401-44-8](/img/structure/B2551671.png)

allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate is a compound that can be associated with the field of organic chemistry, particularly in the context of allylation reactions and carbamate chemistry. The compound is likely to be of interest due to its potential applications in medicinal chemistry and as a building block for more complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate can involve the allylation of aromatic aldehydes, as demonstrated in the asymmetric allylation of aldehydes with allyltrichlorosilanes catalyzed by a chiral N-oxide QUINOX . Although the specific synthesis of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate is not detailed, the principles of allylation reactions, as well as the use of chiral catalysts to influence the stereochemistry of the resulting products, are relevant.

Molecular Structure Analysis

The molecular structure of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate would likely involve a quinoline moiety, as seen in the synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols . The presence of a carbamate group is also a key feature, which can be related to the N-allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones . The molecular structure would be characterized by NMR spectroscopy and potentially X-ray crystallography to confirm the stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate would involve reactions typical of allyl groups and carbamates. The allyl group can participate in various palladium-catalyzed reactions, as shown in the N-allylation of arylidene-isoxazol-5-ones . The carbamate functionality can be involved in amidation reactions, as seen in the photoinduced amidation of quinoxalin-2(1H)-ones using N-chlorosulfonyl carbamate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of the compound would be influenced by the presence of the quinoline and carbamate groups. The electronic properties of the aromatic aldehyde precursor can significantly affect the outcome of allylation reactions, as seen with different enantioselectivities in the presence of electron-rich or electron-poor substituents .

Relevant Case Studies

Case studies involving similar compounds include the antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols , which demonstrate the potential biological activity of quinoline derivatives. The study of asymmetric allylation reactions provides insight into the synthesis of chiral molecules, which is crucial in the development of pharmaceuticals. The photoinduced amidation protocol and the regio-selective N- versus C-allylation are examples of innovative synthetic methods that could be applied to the synthesis and modification of allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate.

Scientific Research Applications

Biosensor Development for Environmental Monitoring

The development of biosensors for detecting environmental pollutants has seen the use of carbamate derivatives. For example, a study describes the use of a biosensor for the detection of cyanide, chlorophenols, atrazine, and carbamate pesticides. This biosensor employs an amperometric approach, utilizing a tyrosinase electrode to detect these substances through their inhibitory action, demonstrating the potential application of carbamate compounds in environmental monitoring and safety (Besombes et al., 1995).

Synthetic Methodologies in Organic Chemistry

Research in organic synthesis has explored the reactions of carbamate derivatives for the development of new compounds. A study on N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones showcases the utility of these reactions in synthesizing bis-adducts, β-amido-N-allylated products, and spiro[isoxazole-4,3'-quinolin]-5-ones, highlighting advanced synthetic routes for the creation of complex organic molecules (Wan et al., 2020).

Materials Science: Renewable Polyurethanes and Polyureas

In the field of materials science, allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) have been synthesized, showcasing the incorporation of allyl groups into polymers for potential applications in coatings and adhesives. This research demonstrates the versatility of carbamate derivatives in producing materials with a range of thermal properties and potential for photo-crosslinking, contributing to the development of sustainable materials (Martin et al., 2016).

Antimicrobial Activity Studies

Quinoxaline derivatives, including those with carbamate groups, have been investigated for their antimicrobial properties. One study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study provides insights into the structure-activity relationships, identifying promising compounds for further development as antitubercular agents (Jaso et al., 2005).

Analytical Chemistry: Detection of Heavy Metals

A study on dipicolylamino quinoline derivatives, including carbamate-functionalized probes, highlights the development of fluorescent sensors for detecting heavy metals such as Hg2+ and Fe3+. These sensors exhibit remarkable sensitivity and selectivity, demonstrating the application of carbamate derivatives in the fabrication of advanced materials for environmental monitoring and safety (Paisuwan et al., 2019).

properties

IUPAC Name |

prop-2-enyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOKWLWDWJTXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

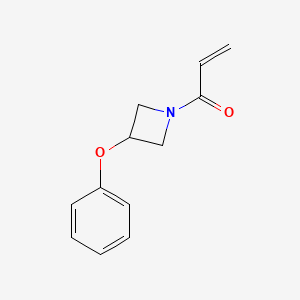

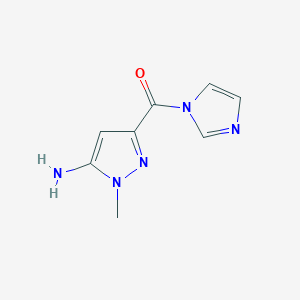

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

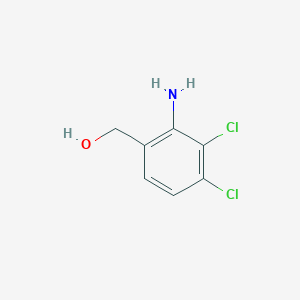

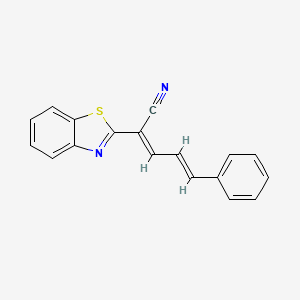

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

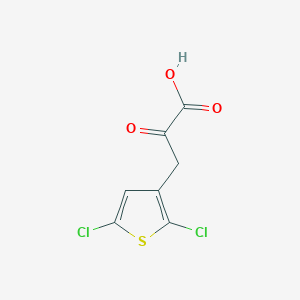

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)